molecular formula C10H15BrClNO2 B2592516 2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride CAS No. 104113-73-7

2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B2592516
CAS No.: 104113-73-7
M. Wt: 296.59
InChI Key: UTJPAJDHLVOQLF-UHFFFAOYSA-N
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Description

2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C10H15BrClNO2. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry. It is characterized by the presence of a bromo group and two methoxy groups attached to a phenyl ring, along with an ethanamine side chain.

Preparation Methods

The synthesis of 2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride typically involves the bromination of 3,4-dimethoxyphenethylamine. The process can be summarized as follows:

    Bromination: 3,4-dimethoxyphenethylamine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromo group at the 2-position of the phenyl ring.

    Formation of Hydrochloride Salt: The resulting 2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

    Biological Research: It is used in studies related to neurotransmitter analogs and receptor interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromo and methoxy groups can influence its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride include:

    4-Bromo-2,5-dimethoxyphenethylamine: This compound is structurally similar but has different substitution patterns on the phenyl ring.

    3,4-Dimethoxyphenethylamine: Lacks the bromo group but shares the methoxy substitutions.

    2-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine: Similar structure with a chloro group instead of a bromo group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

2-(2-bromo-3,4-dimethoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2.ClH/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2;/h3-4H,5-6,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJPAJDHLVOQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCN)Br)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104113-73-7
Record name 2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride
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